

# A Technical Guide to Select Drugs with Breakthrough Therapy Designation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BTD-1**

Cat. No.: **B1577685**

[Get Quote](#)

**Introduction:** The Breakthrough Therapy Designation, established by the U.S. Food and Drug Administration (FDA), is intended to expedite the development and review of drugs for serious or life-threatening conditions. This designation is granted when preliminary clinical evidence indicates that the drug may demonstrate substantial improvement over available therapies on one or more clinically significant endpoints. This guide provides a detailed technical overview of three innovative drugs that have received this designation, focusing on their mechanisms of action, pivotal clinical trial protocols, and quantitative efficacy data. The selected agents—Zenocutuzumab, Lecanemab, and Raludotatug deruxtecan—represent diverse therapeutic modalities and address significant unmet needs in oncology and neurology.

## Zenocutuzumab (Bizengri®)

Zenocutuzumab is a first-in-class bispecific antibody developed for the treatment of solid tumors harboring Neuregulin 1 (NRG1) gene fusions. Its designation underscores the potential of targeted therapies for genetically defined patient populations.

## Mechanism of Action

NRG1 fusions produce chimeric proteins that act as potent ligands for the HER3 receptor. This binding induces the heterodimerization of HER3 with HER2, leading to the activation of downstream signaling pathways, such as PI3K/AKT and MAPK, which drive tumor cell proliferation and survival.

Zenocutuzumab employs a "Dock & Block" mechanism. One arm of the bispecific antibody binds (docks) to the HER2 receptor, positioning the other arm to sterically hinder (block) the NRG1 fusion protein from binding to its site on the HER3 receptor. This dual action effectively prevents HER2/HER3 dimerization and subsequent oncogenic signaling.



[Click to download full resolution via product page](#)

Caption: Zenocutuzumab docks on HER2 to block NRG1 fusion binding to HER3.

## Experimental Protocol: eNRGy Trial (NCT02912949)

The efficacy and safety of Zenocutuzumab were evaluated in the pivotal Phase 1/2 eNRGy trial.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Study Design: An open-label, multicenter, international study consisting of a dose-escalation phase (Part 1, complete) and a dose-expansion phase (Part 2).[4]
- Patient Population: Patients aged 18 years or older with locally advanced, unresectable, or metastatic solid tumors with a documented NRG1 fusion, who had progressed on or were ineligible for standard therapy.[4]
- Key Inclusion Criteria:
  - Histologically or cytologically confirmed solid tumor with an NRG1 fusion.[4]
  - At least one measurable lesion as per RECIST v1.1.[1][2]
  - Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[1][2]
  - Life expectancy of at least 12 weeks.[1][2]
- Key Exclusion Criteria:
  - Known symptomatic or unstable brain metastases.[1]
  - Left ventricular ejection fraction (LVEF) below 50%. [1]
  - Prior treatment with a HER3-targeted therapy.
- Intervention: Zenocutuzumab 750 mg administered as an intravenous infusion every two weeks.[3]
- Primary Endpoint: Overall Response Rate (ORR) assessed by the investigator according to RECIST v1.1.
- Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), and safety.[3]
- Statistical Analysis: The primary analysis of ORR was conducted on the efficacy-evaluable population. Time-to-event endpoints like DOR and PFS were estimated using the Kaplan-Meier method.

## Quantitative Data Presentation

The following table summarizes efficacy data from the eNRGy trial across key NRG1+ tumor types.

| Efficacy Outcome    | Pancreatic Cancer<br>(n=36) | Non-Small Cell<br>Lung Cancer<br>(NSCLC) (n=94) | Overall Efficacy<br>Population (n=158) |
|---------------------|-----------------------------|-------------------------------------------------|----------------------------------------|
| ORR (95% CI)        | 42% (25%-59%)               | 29% (20%-39%)                                   | 30% (23%-37%)                          |
| Median DOR (95% CI) | Not Reached                 | 9.1 months                                      | 11.1 months (7.4-12.9)                 |
| Median PFS (95% CI) | 9.1 months                  | 6.6 months                                      | 6.8 months (5.5-9.1)                   |

Data derived from the primary efficacy analysis of the eNRGy trial.[\[3\]](#)

## Lecanemab (Leqembi®)

Lecanemab is a humanized monoclonal antibody for the treatment of early Alzheimer's disease (AD), a neurodegenerative condition characterized by the accumulation of amyloid-beta (A $\beta$ ) plaques in the brain.

## Mechanism of Action

Alzheimer's disease pathology involves the aggregation of A $\beta$  monomers into soluble oligomers and protofibrils, which subsequently form insoluble fibrils that deposit as plaques. Soluble A $\beta$  protofibrils are considered to be the most neurotoxic species, directly contributing to neuronal injury and cognitive decline.

Lecanemab is an amyloid beta-directed antibody that preferentially binds to soluble A $\beta$  protofibrils. By targeting these toxic species, Lecanemab facilitates their clearance from the brain via microglial phagocytosis, thereby reducing amyloid plaque burden and, critically, slowing the downstream neurodegenerative process.



[Click to download full resolution via product page](#)

Caption: Lecanemab targets soluble Aβ protomofibrils, promoting their clearance.

## Experimental Protocol: Clarity AD Trial (NCT03887455)

The approval of Lecanemab was based on the Phase 3 Clarity AD study.

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, 18-month parallel-group study.
- Patient Population: Individuals aged 50 to 90 years with early Alzheimer's disease (mild cognitive impairment or mild dementia) with confirmed amyloid pathology via PET or CSF.
- Key Inclusion Criteria:
  - Clinical Dementia Rating (CDR) global score of 0.5 or 1.0.
  - Mini-Mental State Examination (MMSE) score of 22-30.

- Objective memory impairment confirmed by testing.
- Key Exclusion Criteria:
  - Any neurological condition that could be a major contributor to cognitive impairment.
  - History of stroke, transient ischemic attack, or seizures within the last 12 months.
  - Contraindications for MRI.
- Intervention: Lecanemab 10 mg/kg administered intravenously every two weeks.
- Primary Endpoint: Change from baseline at 18 months on the CDR-Sum of Boxes (CDR-SB) scale, a tool that assesses cognitive and functional performance.
- Secondary Endpoints: Change in brain amyloid burden on PET, and changes on the Alzheimer's Disease Assessment Scale—Cognitive Subscale 14 (ADAS-Cog14) and the Alzheimer's Disease Cooperative Study—Activities of Daily Living (ADCS-MCI-ADL) scale.
- Statistical Analysis: The primary analysis was conducted using a mixed model for repeated measures (MMRM) to assess the difference in CDR-SB change from baseline between the Lecanemab and placebo groups.

## Quantitative Data Presentation

The following table summarizes the key efficacy endpoints from the Clarity AD trial at 18 months.

| Efficacy Endpoint                  | Lecanemab (n=898) | Placebo (n=897) | Difference (95% CI)       | P-value |
|------------------------------------|-------------------|-----------------|---------------------------|---------|
| Change in CDR-SB (Primary)         | 1.21              | 1.66            | -0.45 (-0.67 to -0.23)    | <0.001  |
| Change in Amyloid PET (Centiloids) | -55.48            | 3.64            | -59.12 (-62.64 to -55.59) | <0.001  |
| Change in ADAS-Cog14 Score         | 2.58              | 4.02            | -1.44 (-2.27 to -0.61)    | <0.001  |
| Change in ADCS-MCI-ADL Score       | -3.52             | -5.54           | 2.02 (1.20 to 2.84)       | <0.001  |

CDR-SB scores range from 0 to 18 (higher = worse). ADAS-Cog14 scores range from 0 to 90 (higher = worse). ADCS-MCI-ADL scores range from 0 to 53 (lower = worse).

## Raludotatug Deruxtecan (R-DXd)

Raludotatug deruxtecan is an investigational antibody-drug conjugate (ADC) targeting Cadherin-6 (CDH6), a protein highly expressed in certain cancers, including platinum-resistant ovarian cancer, for which it received Breakthrough Therapy Designation.

## Mechanism of Action

Raludotatug deruxtecan is composed of three components: a humanized anti-CDH6 monoclonal antibody, a proprietary tumor-selective cleavable linker, and a potent topoisomerase I inhibitor payload (DXd).

The ADC binds to CDH6 on the surface of tumor cells and is subsequently internalized. Inside the cell, lysosomal enzymes cleave the linker, releasing the DXd payload. DXd induces DNA damage and triggers apoptosis. A key feature is the "bystander effect," where the membrane-permeable DXd can diffuse out of the target cell and kill neighboring cancer cells, regardless of their CDH6 expression level.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. clinicalresearch.com [clinicalresearch.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. eNRGy Trial: Zenocutuzumab for NRG1 Gene Fusion–Positive Solid Tumors - The ASCO Post [ascopost.com]
- 4. The phase I/II eNRGy trial: Zenocutuzumab in patients with cancers harboring NRG1 gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Select Drugs with Breakthrough Therapy Designation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1577685#which-drugs-have-received-breakthrough-therapy-designation>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)